4-(2-Ethyloxiran-2-yl)oxane
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Overview
Description
4-(2-Ethyloxiran-2-yl)oxane is an organic compound that features both an oxirane (epoxide) and an oxane (tetrahydropyran) ring. This compound is of interest due to its unique structural properties, which combine the reactivity of the oxirane ring with the stability of the oxane ring. The presence of these two rings in a single molecule allows for a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyloxiran-2-yl)oxane typically involves the formation of the oxirane ring followed by the introduction of the oxane ring. One common method is the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions usually involve a solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyloxiran-2-yl)oxane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide.
Reduction: The oxirane ring can be reduced to form alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
4-(2-Ethyloxiran-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its reactive oxirane ring.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 4-(2-Ethyloxiran-2-yl)oxane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring ether with similar stability but lacking the reactive oxirane ring.
Ethylene oxide: A simple oxirane compound with high reactivity but lacking the stability of the oxane ring.
1,2-Epoxyhexane: An oxirane compound with a longer alkyl chain, offering different reactivity and solubility properties.
Uniqueness
4-(2-Ethyloxiran-2-yl)oxane is unique in that it combines the reactivity of an oxirane ring with the stability of an oxane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-(2-ethyloxiran-2-yl)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-9(7-11-9)8-3-5-10-6-4-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYBCHEMXBPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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